Ethyl 2-amino-4-fluoro-6-methylbenzoate
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Overview
Description
Ethyl 2-amino-4-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-fluoro-6-methylbenzoate typically involves the following steps:
Nitration: The starting material, 2-fluoro-6-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 2-amino-4-fluoro-6-methylbenzoic acid is esterified with ethanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-fluoro-6-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced products.
Hydrolysis: 2-amino-4-fluoro-6-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-amino-4-fluoro-6-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluoro-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-6-fluoro-4-methylbenzoate: Similar structure but with different positions of the fluorine and methyl groups.
Ethyl 2-amino-4-chloro-6-methylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 2-amino-4-fluoro-5-methylbenzoate: Similar structure but with different positions of the fluorine and methyl groups.
Uniqueness
Ethyl 2-amino-4-fluoro-6-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom can also enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
SOIXWNNELGFDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)F)N |
Origin of Product |
United States |
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